Leptabiside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leptabiside A is a natural product with significant potential in various scientific research fields. It is known for its unique chemical structure and bioactivity, making it a subject of interest in life sciences research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Leptabiside A involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . This method is typically used for laboratory-scale synthesis and preparation.
Industrial Production Methods
Information on industrial production methods for this compound is limited. the compound’s preparation in research settings suggests that similar principles could be applied on a larger scale, with appropriate adjustments for industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
Leptabiside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction and the reagents used. These products are often derivatives of the original compound, with modified chemical properties and enhanced bioactivity.
Wissenschaftliche Forschungsanwendungen
Leptabiside A is primarily used in life sciences research . Its applications span various fields, including:
Chemistry: Used as a model compound for studying chemical reactions and developing new synthetic methods.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of Leptabiside A is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed bioactivity. Further research is needed to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Leptabiside A can be compared with other natural products and synthetic compounds with similar structures and bioactivities. Some similar compounds include:
Levetiracetam: An anticonvulsant with a different mechanism of action but similar therapeutic potential.
Other natural products: Compounds with similar chemical structures and bioactivities, often used in life sciences research.
This compound stands out due to its unique chemical structure and broad range of applications in scientific research.
Eigenschaften
Molekularformel |
C29H34O16 |
---|---|
Molekulargewicht |
638.6 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6S)-6-[3-acetyl-2,4,6-trihydroxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H34O16/c1-10(31)16-21(36)17(28-26(41)24(39)19(34)13(8-30)44-28)23(38)18(22(16)37)29-27(42)25(40)20(35)14(45-29)9-43-15(33)7-4-11-2-5-12(32)6-3-11/h2-7,13-14,19-20,24-30,32,34-42H,8-9H2,1H3/b7-4+/t13-,14-,19-,20-,24+,25+,26-,27-,28+,29+/m1/s1 |
InChI-Schlüssel |
MSLSWPAAVDZZIW-GGFGXKLCSA-N |
Isomerische SMILES |
CC(=O)C1=C(C(=C(C(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C(=C1O)C2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.